(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 265.22 g/mol. This compound is characterized by the presence of both piperazine and piperidine rings, which contribute to its unique chemical properties and potential biological activities. It is commonly utilized in research settings, particularly in medicinal chemistry and pharmacology, due to its relevance in the development of therapeutic agents.
The compound is classified as a methanone derivative, specifically a hydrochloride salt. It is often sourced from chemical suppliers and used as a reagent in organic synthesis. The structure includes functional groups that are critical for biological interactions, making it a subject of interest in various scientific studies.
The synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride typically involves several key steps:
In industrial settings, large-scale synthesis may employ continuous flow reactors to optimize yield and purity. Advanced techniques such as automated purification systems are also utilized to streamline the production process.
The molecular structure of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride features:
The compound's structural formula can be represented as follows:
This structure imparts distinct chemical properties that facilitate its interaction with biological targets.
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride can undergo various chemical reactions:
The choice of reagents significantly influences the outcome of these reactions:
The mechanism of action for (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride primarily involves its interaction with biological receptors or enzymes. The presence of both nitrogen-containing rings allows for multiple binding interactions, which can modulate various cellular pathways.
Research indicates that compounds with similar structures often act as agonists or antagonists at neurotransmitter receptors, influencing central nervous system activity . Specific studies have highlighted its potential role in activating AMP-activated protein kinase, which is crucial for metabolic regulation .
The compound is typically presented as a crystalline solid with high solubility in water due to its hydrochloride form. Its melting point and boiling point values are not widely reported but are essential for understanding its thermal stability during synthesis and application.
Key chemical properties include:
Spectroscopic methods such as Nuclear Magnetic Resonance and Mass Spectrometry are commonly employed to characterize this compound, confirming its structure and purity .
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride has several applications in scientific research:
The molecular hybrid (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride represents a strategically important chemotype in modern drug discovery, combining two privileged nitrogen-containing heterocycles into a single pharmacophoric unit. This bifunctional scaffold exemplifies contemporary medicinal chemistry approaches where synergistic integration of complementary pharmacophores enhances binding affinity, selectivity, and drug-like properties. Its structural configuration—featuring a piperazine ring connected to a piperidine nucleus via a carbonyl linker—creates a three-dimensional architecture capable of diverse target engagements while maintaining favorable physicochemical properties. The dihydrochloride salt form enhances aqueous solubility for synthetic manipulation and biological evaluation, making it particularly valuable in early-stage drug discovery [1] [2]. This comprehensive analysis examines the compound's nomenclature, historical development, and contemporary applications in central nervous system (CNS) and metabolic therapeutics, highlighting its significance as a versatile building block in pharmacotherapeutics.
Systematic nomenclature provides essential insights into the structural features and relational taxonomy of this hybrid scaffold. According to PubChem records, the free base is designated as (4-Methylpiperazin-1-yl)-(4-methylpiperidin-4-yl)methanone (CID: 24728861), while the dihydrochloride salt appears as (4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone dihydrochloride (CID: 24728860) [1] [2]. This naming convention precisely defines the molecular connectivity: a ketone bridge connecting the nitrogen at position 1 of the methylpiperazine ring to the carbon at position 4 of the methylpiperidine ring. The dihydrochloride salt indicates protonation at both tertiary nitrogens, enhancing water solubility.
Table 1: Systematic Nomenclature and Structural Descriptors
Identifier | Systematic Name | Molecular Formula | Salt Form |
---|---|---|---|
CID 24728861 | (4-Methylpiperazin-1-yl)-(4-methylpiperidin-4-yl)methanone | C₁₂H₂₃N₃O | Free base |
CID 24728860 | (4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone dihydrochloride | C₁₂H₂₅Cl₂N₃O | Dihydrochloride |
Structural taxonomy reveals a hybrid architecture merging two distinct heterocyclic pharmacophores:
Table 2: Structural Taxonomy and Key Features
Structural Component | Key Features | Pharmacophoric Contributions |
---|---|---|
N-Methylpiperazine Ring | - Basic tertiary nitrogen (pKa ~7.5-8.5) - Methyl substituent modulates lipophilicity - Conformational flexibility | - Cationic interaction capability - Solubility enhancement - H-bond acceptor sites |
N-Methylpiperidine Ring | - Quaternary center at C4 creates steric bulk - Tertiary nitrogen (pKa ~9-10) - Chair/boat conformational flexibility | - Spatial orientation control - Enhanced membrane permeability - Additional cationic center |
Carbonyl Linker | - Planar, conjugated system - Strong dipole moment (~3.5 D) - Hydrogen bond acceptor capacity | - Molecular rigidity - Directional hydrogen bonding - Electronic effects on adjacent rings |
This hybrid configuration allows the scaffold to serve as a spatially defined pharmacophore anchor capable of simultaneous engagement with multiple binding domains in biological targets, particularly in enzymes and receptors requiring precise three-dimensional ligand alignment [7].
The evolutionary trajectory of piperazine-based medicinal chemistry reveals a clear progression from simple substitutions to complex hybrid architectures. Piperazine first emerged as an important pharmacophore in the mid-20th century, primarily in anthelmintic and antihistamine drugs. Its symmetrical diamino structure provided optimal geometry for monoamine mimetic activity while conferring favorable solubility and metabolic stability. The historical development pathway illustrates several key transitions:
First-Generation Derivatives (1950s-1980s): Simple N-aryl and N-alkyl piperazines dominated early drug discovery, exemplified by antihistamines like cyclizine and antipsychotics like trifluoperazine. These compounds leveraged piperazine primarily as a solubilizing basic group or spacer moiety without significant three-dimensional complexity .
Second-Generation Modifications (1990s-2000s): The introduction of C-substituted piperazines and asymmetric N,N'-disubstituted derivatives marked a significant advancement. The strategic placement of methyl groups at the C4 position of piperidine rings—as seen in the development of the (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone scaffold—emerged as a response to metabolic stability challenges. The quaternary center at C4 impeded oxidative metabolism by cytochrome P450 enzymes, significantly improving pharmacokinetic profiles .
Hybrid Pharmacophore Era (2010-Present): Integration of piperazine with complementary heterocycles via rationally designed linkers represents the current state-of-the-art. The carbonyl bridge in (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone exemplifies this approach, creating conformationally constrained hybrids with enhanced binding specificity. This evolution is particularly evident in oncology and CNS drug development, where complex target architectures demand precise ligand geometry [6].
A pivotal innovation in this scaffold's development was the strategic incorporation of ketopiperazine elements to enhance rigidity and directional hydrogen bonding. As detailed in synthetic approaches to piperazine-containing drugs, ketopiperazine moieties enable intramolecular conformational control that significantly improves target selectivity over flexible analogs. This structural advancement proved particularly valuable in kinase inhibitor design, where precise orientation toward solvent-exposed regions influences isoform selectivity profiles .
The historical significance of this scaffold is further evidenced by its role in addressing pharmacological challenges. For instance, in the development of cytotoxic agents, derivatives like 9-chloro-6-(2-methylpiperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one demonstrated substantially enhanced topoisomerase I inhibition compared to simpler piperazine analogs. The methylpiperazine component provided optimal hydrogen bonding geometry with key enzyme residues, while the piperidinyl carbonyl linkage maintained planar orientation of the tricyclic system within the DNA binding cleft [4]. Similarly, in cannabinoid receptor modulators, tricyclic compounds incorporating this hybrid scaffold showed improved receptor subtype selectivity profiles attributed to the steric constraints imposed by the methylpiperidine moiety .
The (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone dihydrochloride scaffold has emerged as a cornerstone in contemporary drug discovery, particularly for targets requiring precise three-dimensional pharmacophore placement. Its prevalence spans multiple therapeutic domains, with particularly significant applications in CNS disorders and oncology:
The scaffold's balanced lipophilicity-logP profile (~0.4-1.0) and presence of basic nitrogens facilitate blood-brain barrier penetration while maintaining aqueous solubility—properties essential for CNS-targeted therapeutics. This is exemplified in several investigational classes:
TAAR1 Agonists for Schizophrenia: Novel antipsychotics like Ulotaront (SEP-363856) leverage piperazine-containing scaffolds to modulate trace amine-associated receptors without direct D2 antagonism. While Ulotaront itself employs a simpler thienopyran-piperazine structure, advanced analogs increasingly incorporate the piperazine-piperidine hybrid to optimize receptor subtype selectivity and metabolic stability. This structural evolution addresses limitations of existing antipsychotics by minimizing extrapyramidal side effects and metabolic disturbances while potentially improving efficacy against negative symptoms [6].
Serotonergic System Modulators: The scaffold's capacity for diverse hydrogen bonding interactions makes it particularly suitable for targeting serotonin receptor subtypes implicated in depression, anxiety, and psychosis. Derivatives serve as multifunctional ligands capable of simultaneous engagement with SERT, 5-HT1A, and 5-HT3 receptors—a pharmacological profile pioneered by vortioxetine but now enhanced through hybrid architectures that improve binding kinetics and subtype selectivity .
The scaffold has proven invaluable in kinase inhibitor design, particularly for cyclin-dependent kinases (CDKs) where solvent-exposed regions adjacent to the ATP-binding pocket require specific ligand topology:
CDK4/6 Inhibitor Optimization: While approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) employ simpler piperazine or piperidine components, next-generation candidates increasingly incorporate hybrid scaffolds. As documented in recent patents, bifunctional compounds containing substituted pyrimidine derivatives linked to (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone demonstrate enhanced CDK2 degradation capability via ubiquitin-proteasome pathway engagement. The hybrid scaffold positions the E3 ligase recruiting element with optimal geometry relative to the kinase binding domain, enabling targeted protein degradation [5].
Structural Basis for Kinase Selectivity: Crystallographic analyses reveal that the piperazine nitrogen forms a salt bridge with conserved aspartate residues (e.g., Asp104 in CDK6), while the piperidinyl carbonyl oxygen hydrogen-bonds with backbone amides in the hinge region. The methyl substituents provide steric occlusion that prevents binding to off-target kinases with smaller hydrophobic pockets. This precise three-dimensional arrangement underpins the improved selectivity profiles observed in preclinical models [5].
Beyond established domains, this scaffold demonstrates growing versatility:
Antimicrobial Applications: Hybrid derivatives show promising activity against drug-resistant bacterial strains, where the scaffold interacts with topoisomerase IV and DNA gyrase through a dual-binding mode enhanced by the conformational constraints of the hybrid structure.
Metabolic Disease Targets: Piperazine-piperidine hybrids serve as core structures in glucagon-like peptide-1 (GLP-1) receptor modulators and sodium-glucose cotransporter-2 (SGLT2) inhibitors, where the basic nitrogens enhance solubility of otherwise lipophilic structures while maintaining target affinity.
Table 3: Therapeutic Applications and Representative Hybrid Derivatives
Therapeutic Area | Molecular Target | Representative Hybrid Structure | Key Structural Advantages |
---|---|---|---|
Oncology Therapeutics | CDK4/6 Kinases | 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylmethanone [7] | - Optimal kinase hinge binding - Solvent-exposed region engagement - Enhanced CDK isoform selectivity |
Antipsychotic Development | TAAR1/5-HT1A Receptors | (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone [8] | - Balanced CNS penetration - Dual receptor engagement - Reduced D2-related side effects |
Cytotoxic Agents | Topoisomerase I | 9-chloro-6-(2-methylpiperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one [4] | - DNA intercalation geometry - Enzyme complex stabilization - Reduced off-target cytotoxicity |
The scaffold's utility as a building block in drug discovery is evidenced by its commercial availability in diverse functionalized forms. Chemical suppliers offer derivatives like (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone as advanced intermediates for targeted library synthesis, highlighting its role in lead optimization workflows [8]. This commercial accessibility, coupled with well-established synthetic methodologies, positions the scaffold as a versatile template for addressing emerging therapeutic targets across multiple disease domains.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: